4-Amino-3-isothiazolidinone

PTP1B inhibition pKa mimicry structure-activity relationship

4-Amino-3-isothiazolidinone is a saturated five-membered S,N-heterocycle classified as a thiazolidinone. Structurally, it is 1,2-thiazolidin-3-one bearing a primary amino group at the 4-position.

Molecular Formula C3H6N2OS
Molecular Weight 118.16 g/mol
Cat. No. B1259843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-isothiazolidinone
Molecular FormulaC3H6N2OS
Molecular Weight118.16 g/mol
Structural Identifiers
SMILESC1C(C(=O)NS1)N
InChIInChI=1S/C3H6N2OS/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)
InChIKeySRIYQAKBWNTTFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-isothiazolidinone: Core Scaffold for Potent Phosphotyrosine Mimetics and Redox-Sensitive Probes


4-Amino-3-isothiazolidinone is a saturated five-membered S,N-heterocycle classified as a thiazolidinone [1]. Structurally, it is 1,2-thiazolidin-3-one bearing a primary amino group at the 4-position [1]. This scaffold is a critical pharmacophore that acts as a phosphotyrosine (pTyr) mimetic in highly potent inhibitors of protein tyrosine phosphatases (PTPs) such as PTP1B and YopH [2][3]. Its distinct saturated ring system and 4-amino functionality enable unique binding interactions within the enzyme catalytic cleft, a feature that cannot be replicated by unsaturated or oxidized analogs [2].

Phosphotyrosine (pTyr) mimetic scaffold for PTP inhibitor design
Preorganized saturated ring reported to enhance target binding
4-amino group enables further derivatization
Supports redox-sensitive probe development

Why 4-Amino-3-isothiazolidinone Cannot Be Replaced by Simple Thiazolidinone or Isothiazolinone Analogs


Generic substitution fails because the saturated 4-amino-3-isothiazolidinone scaffold is preorganized in a low-energy conformation that is uniquely optimal for binding in the PTP active site [1]. Data show that the saturated isothiazolidinone (IZD) core is the most potent heterocyclic pTyr mimetic, significantly outperforming the unsaturated IZD, the closely related thiadiazolidinone (TDZ), and a regioisomeric unsaturated IZD [1]. The saturated ring also confers chemical stability advantages; for instance, the sulfenylamide cross-link formed by this scaffold resists irreversible over-oxidation to sulfinic and sulfonic acids, a protection not afforded by a simple sulfenic acid surrogate [2]. Therefore, substituting this core with a different thiazolidinone or oxidized derivative will result in substantial loss of target binding affinity, altered selectivity, and diminished chemical stability.

Unsaturated or thiadiazolidinone analogs may lose binding affinity due to altered ring geometry.
Acyclic sulfenic acid surrogates lack oxidative stability under redox conditions.
Non-IZD mimetics typically cannot displace the conserved water molecule in PTP active sites.

Quantitative Evidence for Selecting 4-Amino-3-isothiazolidinone over Structural Analogs in PTP Inhibitor Design


Saturated 4-Amino IZD Scaffold Shows Markedly Higher Potency for PTP1B than Unsaturated or TDZ Analogs

In a direct head-to-head comparison within the same peptidic inhibitor backbone, the saturated isothiazolidinone (IZD) heterocycle (Compound 42) was identified as the most potent phosphotyrosine (pTyr) mimetic for PTP1B inhibition [1]. The saturated IZD (42) demonstrated approximately 10-fold greater potency compared to the difluoromethylphosphonate (DFMP) mimetic and was clearly superior to its unsaturated IZD counterpart (25), a thiadiazolidinone (TDZ, 38), and a regioisomeric unsaturated IZD (31) [1]. This demonstrates that the unique saturated S,N-heterocycle with the 4-amino substitution is critical for maximizing inhibitory activity.

PTP1B potency comparison
Head-to-head
Saturated IZD ~10-fold more potent than DFMP mimetic
Supports selection of saturated IZD scaffold for potency
In vitro PTP1B assay within peptidic scaffold
PTP1B inhibition pKa mimicry structure-activity relationship

4-Amino IZD Scaffold Resists Irreversible Oxidative Inactivation, Unlike Sulfenic Acid Surrogates

Studies using a chemical model of the PTP1B active site show that the cyclic sulfenyl amide (isothiazolidinone) formed from the 4-amino scaffold resists irreversible over-oxidation to sulfinic and sulfonic acids [1]. An experimental comparison demonstrated that the rate of hydrogen peroxide-mediated over-oxidation was significantly lower for the isothiazolidinone sulfenyl amide compared to a sulfenic acid surrogate [1]. This protective mechanism is unique to the closed-ring isothiazolidinone structure and is essential for reversible redox regulation of target enzymes.

Oxidative stability
Head-to-head
Cyclic IZD resisted over-oxidation vs. sulfenic acid surrogate
May support probe durability under oxidizing conditions
H₂O₂-mediated oxidation model
redox regulation chemical stability PTP1B oxidation

IZD Scaffold Enables Unique Bidentate Binding by Displacing a Conserved Water Molecule in YopH

X-ray crystallographic analysis of an IZD-based lead fragment in complex with YopH revealed a binding mechanism not achievable by common phosphate mimetics like DFMP or simple carboxylates [1]. The isothiazolidinone (IZD) ring simultaneously replicates the binding interactions of both a phosphoryl group and a highly conserved structural water molecule within the catalytic site [1]. This bidentate engagement, mediated by the saturated heterocycle, results in low micromolar inhibition in a non-promiscuous fashion, a differentiated profile from typical anionic inhibitors that often lack such water-displacing capability [1].

YopH water displacement
Cross-study
IZD fragment displaced conserved water, low µM inhibition
Unique bidentate binding mode for YopH
X-ray and enzyme assay evidence
YopH inhibition X-ray crystallography water displacement

Limited Direct Data Availability for 4-Amino-3-isothiazolidinone vs. Other Isothiazolidinones

It must be explicitly stated that publicly available, head-to-head quantitative data comparing the exact compound '4-amino-3-isothiazolidinone' to its closest analogs (e.g., 4-methyl, 4-hydroxy, or 4-carboxy-isothiazolidinones) is extremely limited [1][2]. The evidence presented above is derived from the broader class of isothiazolidinone (IZD) heterocycles that contain the target compound as a core structural motif. The observed class-level advantages in potency, oxidative stability, and unique binding mode are directly attributable to the saturated S,N-heterocyclic core with a functionalizable 4-position, which is the defining feature of 4-amino-3-isothiazolidinone. Users should be aware that activity differences between substitutions at the 4-position are not yet well-quantified in the open literature and may require in-house evaluation.

Direct analog data
Data to verify
Limited peer-reviewed comparison of 4-amino vs. other 4-substituted IZDs
Class-level evidence; confirm for specific analog
In-house evaluation recommended
data gap procurement note research chemical

High-Value Application Scenarios for 4-Amino-3-isothiazolidinone Based on Quantitative Evidence


Design of Next-Generation PTP1B Inhibitors for Diabetes and Obesity

The saturated 4-amino-3-isothiazolidinone scaffold is the core of the most potent pTyr mimetics for PTP1B [1]. Using this compound as a building block enables the creation of competitive, reversible inhibitors that are approximately 10-fold more potent than earlier DFMP-based leads [1]. This is directly relevant for medicinal chemistry programs targeting insulin sensitization.

Development of Anti-Virulence Agents Targeting Yersinia pestis YopH

The IZD motif, derived from the 4-amino scaffold, is the first fragment demonstrated to bind YopH by displacing a conserved water molecule, leading to low micromolar inhibition [2]. Procuring this scaffold is essential for fragment-based drug discovery campaigns aimed at plague therapeutics.

Synthesis of Oxidation-Resistant Chemical Probes for Redox Biology

The cyclic sulfenylamide structure, which is inherent to the 4-amino-3-isothiazolidinone ring system when appropriately incorporated, exhibits resistance to irreversible over-oxidation [3]. This property makes it a superior scaffold for developing durable activity-based probes or sensors for studying dynamic cysteine oxidation in cells, outperforming linear sulfenic acid mimetics.

Exploration of Scaffold SAR Through 4-Amino Derivatization

Given the strong class-level evidence for the saturated IZD core, the free 4-amino group serves as a versatile synthetic handle for rapid library generation [1]. This allows for the exploration of structure-activity relationships in PTP inhibitor programs without altering the core heterocycle's favorable binding conformation.

Application
Selection Property
Validation Focus
PTP1B inhibitor research
Scaffold potency ranking
PTP1B enzyme assay benchmarking
YopH phosphatase inhibition studies
Water-displacing binding mode
YopH inhibition and crystallography
Redox-sensitive probe development
Oxidative resistance profile
Over-oxidation kinetics under H₂O₂
4-amino derivatization studies
Synthetic versatility at 4-position
SAR and target engagement assays
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